molecular formula C14H18N3NaO8S2 B1681786 Sulpho NHS biotin CAS No. 119616-38-5

Sulpho NHS biotin

Cat. No.: B1681786
CAS No.: 119616-38-5
M. Wt: 443.4 g/mol
InChI Key: DREOJRVDBCALEG-UHFFFAOYSA-M
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Description

Sulfo-NHS-Biotin, also known as sulfosuccinimidobiotin, is a water-soluble biotinylation reagent. It is widely used for labeling antibodies, proteins, and other molecules containing primary amines. This compound is particularly useful for cell surface labeling due to its inability to permeate cell membranes .

Mechanism of Action

Target of Action

Sulfo NHS Biotin primarily targets proteins that have primary amines . These primary amines are typically found in the side chain of lysine (K) residues and the N-terminus of each polypeptide . The compound is particularly useful for labeling antibodies and other primary amine-containing macromolecules .

Mode of Action

Sulfo NHS Biotin operates by reacting with the primary amines of proteins to form stable amide bonds . This reaction is efficient in alkaline buffers .

Biochemical Pathways

The biochemical pathway involved in the action of Sulfo NHS Biotin is the biotinylation of proteins . Biotinylation is a process where biotin is attached to proteins, antibodies, and other molecules, facilitating their immobilization, purification, or detection using streptavidin resins or probes .

Pharmacokinetics

The pharmacokinetics of Sulfo NHS Biotin involve its solubility and reactivity. The compound is water-soluble, which allows reactions to be performed in the absence of organic solvents . It is also amine-reactive, meaning it reacts with primary amines such as lysine side-chains or the amino-termini of polypeptides . The compound forms permanent amide bonds, and its spacer arm cannot be cleaved .

Result of Action

The result of Sulfo NHS Biotin’s action is the biotinylation of the target proteins . This enables the detection and isolation of the protein using streptavidin or avidin conjugated to a detection system, such as a fluorescent or radioactive label . The biotinylated proteins can be purified from unlabeled proteins using immobilized streptavidin and avidin .

Action Environment

The action of Sulfo NHS Biotin is influenced by environmental factors. For instance, the compound is moisture-sensitive , and it is recommended to store the vial of biotin reagent at -20°C with desiccant . This means that as long as the cell remains intact, only primary amines exposed on the surface will be biotinylated .

Biochemical Analysis

Biochemical Properties

Sulpho NHS Biotin plays a significant role in biochemical reactions. It reacts with primary amines (-NH2), such as lysine side-chains or the amino-termini of polypeptides, to form stable amide bonds . This property allows this compound to interact with a wide range of enzymes, proteins, and other biomolecules.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It is used for cell surface labeling, as it does not permeate cell membranes due to its negatively charged reagent . This allows for the specific labeling of surface proteins of whole cells .

Molecular Mechanism

The mechanism of action of this compound involves the formation of stable amide bonds with primary amines in proteins. This is achieved through the reaction of the NHS-activated biotins with primary amino groups (-NH2) in alkaline buffers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfo-NHS-Biotin is synthesized by attaching a negatively charged sulfonate group to the N-hydroxysuccinimide ring structure. This modification enhances its water solubility, allowing it to be used directly in aqueous reactions without the need for organic solvents .

Industrial Production Methods: The industrial production of Sulfo-NHS-Biotin involves the reaction of biotin with N-hydroxysulfosuccinimide in the presence of a coupling agent. The reaction is typically carried out in an aqueous buffer at a controlled pH to ensure the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: Sulfo-NHS-Biotin primarily undergoes substitution reactions. It reacts with primary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, making it suitable for labeling sensitive biomolecules .

Common Reagents and Conditions:

Major Products: The major product of the reaction between Sulfo-NHS-Biotin and primary amines is a biotinylated molecule, where the biotin moiety is covalently attached to the target molecule via an amide bond .

Comparison with Similar Compounds

Sulfo-NHS-Biotin is unique due to its water solubility and membrane impermeability. Similar compounds include:

Sulfo-NHS-Biotin stands out for its ease of use in aqueous solutions and its specificity for cell surface labeling, making it a valuable tool in various biochemical and medical research applications.

Properties

IUPAC Name

sodium;2,5-dioxo-1-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyloxy]pyrrolidine-3-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O8S2.Na/c18-10-5-9(27(22,23)24)13(20)17(10)25-11(19)4-2-1-3-8-12-7(6-26-8)15-14(21)16-12;/h7-9,12H,1-6H2,(H2,15,16,21)(H,22,23,24);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREOJRVDBCALEG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N3NaO8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119616-38-5
Record name (+)-Biotin-3-sulfo-N-hydroxysuccinimide ester sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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